molecular formula C45H57N3O9 B10767072 cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]

cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]

Cat. No.: B10767072
M. Wt: 783.9 g/mol
InChI Key: GYSCAQFHASJXRS-ABKJGVMTSA-N
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Description

Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] is a cyclic peptide composed of alternating residues of DL-OVal and N-methylphenylalanine. This compound belongs to the class of depsipeptides, which are characterized by the presence of ester bonds in addition to amide bonds. Depsipeptides have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The ester bonds are formed through the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the assembly of the linear peptide, cyclization is achieved by removing the protecting groups and cleaving the peptide from the resin .

Industrial Production Methods

Industrial production of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification and analysis of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced amide or ester bonds .

Scientific Research Applications

Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Phe-Pro): Another cyclic peptide with similar structural features but different biological activities.

    Cyclo(Leu-Pro): Known for its antimicrobial properties.

    Cyclo(Val-Pro): Studied for its potential in cancer therapy

Uniqueness

Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] is unique due to its specific sequence and the presence of N-methylphenylalanine residues, which confer distinct conformational and biological properties. Its ability to form stable cyclic structures and interact with various molecular targets makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C45H57N3O9

Molecular Weight

783.9 g/mol

IUPAC Name

(3S,9S,15S)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37?,38?,39?/m0/s1

InChI Key

GYSCAQFHASJXRS-ABKJGVMTSA-N

Isomeric SMILES

CC(C)C1C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Origin of Product

United States

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